molecular formula C16H18N2O4S B4561702 Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4561702
M. Wt: 334.4 g/mol
InChI Key: SXXAZXAGJSHGLV-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, an oxazole ring, and a methyl ester group

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s stability and electronic properties make it a potential candidate for use in organic electronics and other materials applications.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving an amide and an aldehyde or ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups and the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions used but can include oxidized benzothiophene derivatives, reduced oxazole derivatives, and substituted benzothiophene or oxazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also interact with nucleic acids and proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 3-methylbenzothiophene share the benzothiophene core but lack the oxazole ring and ester group.

    Oxazole Derivatives: Compounds such as 2-methyl-4,5-dihydro-1,3-oxazole share the oxazole ring but lack the benzothiophene core and ester group.

Uniqueness

Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene core, an oxazole ring, and a methyl ester group. This combination of structural features gives the compound unique chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 6-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-8-4-5-10-12(6-8)23-15(13(10)16(20)21-3)17-14(19)11-7-9(2)22-18-11/h7-8H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXAZXAGJSHGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Methyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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